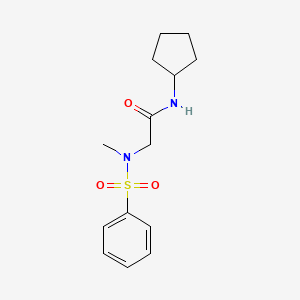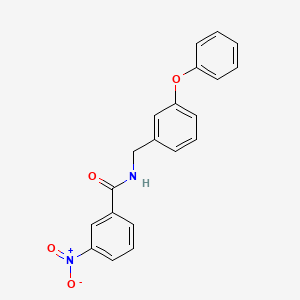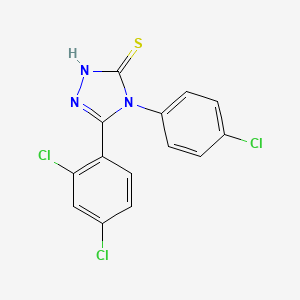
N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as MBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBP belongs to the class of benzoxazole derivatives and has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide is not fully understood. However, studies have suggested that N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide may also inhibit the proliferation of cancer cells by blocking the cell cycle progression. The anti-inflammatory activity of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide is thought to be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. The antiviral activity of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide is believed to be due to its ability to inhibit the viral replication cycle.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to exhibit various biochemical and physiological effects. Studies have reported that N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide can induce DNA damage in cancer cells, leading to their death. N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been found to inhibit the migration and invasion of cancer cells. Additionally, N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines in vitro and in vivo. N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been found to inhibit the replication of the influenza virus in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide in lab experiments is its ability to exhibit multiple biological activities, making it a promising candidate for drug development. Additionally, N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to have low toxicity in vivo, making it a safe compound for further studies. However, one limitation of using N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide in lab experiments is its low solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide research. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Further studies can be conducted to determine the optimal dosage and administration route of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide in animal models. Another direction is to explore the anti-inflammatory and antiviral properties of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide in vivo. Additionally, the development of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide analogs with improved solubility and bioavailability may enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves the reaction of 2-methyl-1,3-benzoxazole-5-carboxylic acid with 2-pyridinecarboxylic acid and piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain pure N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. Several studies have reported that N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide exhibits antitumor activity by inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been found to have antiviral activity against the influenza virus.
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-5-yl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-20-15-12-14(5-6-16(15)25-13)21-18(24)23-10-8-22(9-11-23)17-4-2-3-7-19-17/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWIYZRSFROFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5777183.png)
![1-[(5-fluoro-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5777191.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5777195.png)
![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)
![5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5777205.png)




![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5777259.png)
